molecular formula C24H22N4O2S B2796647 N-(2-ethoxyphenyl)-2-{[4-(pyridin-2-yl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}acetamide CAS No. 1185176-50-4

N-(2-ethoxyphenyl)-2-{[4-(pyridin-2-yl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}acetamide

Cat. No.: B2796647
CAS No.: 1185176-50-4
M. Wt: 430.53
InChI Key: ZCQRSVYUSUIRJY-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-{[4-(pyridin-2-yl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}acetamide (CAS 1185176-50-4) is a specialized benzodiazepine derivative with a molecular formula of C24H22N4O2S and a molecular weight of 430.5 g/mol. This compound is provided as a high-purity chemical tool for investigative research. It features a complex molecular architecture comprising a 1,5-benzodiazepine core substituted with a pyridinyl group and a sulfanyl-linked acetamide chain terminating in a 2-ethoxyphenyl group. Compounds with similar benzodiazepine and pyridine scaffolds are of significant interest in medicinal chemistry and are frequently investigated for their potential as kinase inhibitors and in oncology research, particularly for the treatment of leukemia and other hematopoietic and lymphoid system neoplasms. The specific mechanism of action, binding affinity, and pharmacological profile of this compound are subjects for ongoing scientific exploration. Researchers are encouraged to utilize this compound for in vitro biochemical and cell-based assays to further elucidate its biological activity and research applications. This product is intended for research purposes by qualified laboratory professionals only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[(2-pyridin-2-yl-3H-1,5-benzodiazepin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2S/c1-2-30-22-13-6-5-12-20(22)27-23(29)16-31-24-15-21(17-9-7-8-14-25-17)26-18-10-3-4-11-19(18)28-24/h3-14H,2,15-16H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQRSVYUSUIRJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3N=C(C2)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-{[4-(pyridin-2-yl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The starting materials may include 2-ethoxyaniline, 2-bromoacetyl chloride, and 4-pyridin-2-yl-1,5-benzodiazepine. The synthesis may proceed through the following steps:

    Formation of the amide bond: Reacting 2-ethoxyaniline with 2-bromoacetyl chloride in the presence of a base such as triethylamine to form N-(2-ethoxyphenyl)-2-bromoacetamide.

    Thioether formation: Reacting N-(2-ethoxyphenyl)-2-bromoacetamide with 4-pyridin-2-yl-1,5-benzodiazepine in the presence of a thiol reagent such as sodium thiolate to form the final compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the reaction conditions to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-{[4-(pyridin-2-yl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can reduce the amide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazepine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, sodium hydride, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Alkylated benzodiazepine derivatives.

Scientific Research Applications

N-(2-ethoxyphenyl)-2-{[4-(pyridin-2-yl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}acetamide may have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets such as enzymes and receptors.

    Medicine: Potential therapeutic applications as an anxiolytic, sedative, or muscle relaxant.

    Industry: Use in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-{[4-(pyridin-2-yl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}acetamide likely involves its interaction with the central nervous system. Benzodiazepines typically act by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to increased inhibitory neurotransmission, resulting in sedative and anxiolytic effects. The unique structure of this compound may allow it to interact with additional molecular targets and pathways, potentially leading to novel pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against key analogs (Table 1).

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives

Compound Name Core Structure Key Substituents Reported Activity/Properties References
N-(2-ethoxyphenyl)-2-{[4-(pyridin-2-yl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}acetamide 1,5-Benzodiazepine Pyridin-2-yl, 2-ethoxyphenyl, sulfanyl bridge Not explicitly reported (inferred)
N-(2-chlorophenyl)-2-{[4-(4-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}acetamide 1,5-Benzodiazepine 4-Methoxyphenyl, 2-chlorophenyl, sulfanyl bridge Unknown; structural analog
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Pyrazole 2,4-Dichlorophenyl, dihydro-1H-pyrazol-4-yl Ligand for coordination chemistry
Suvecaltamide Pyridine/trifluoroethoxy 4-Isopropylphenyl, trifluoroethoxy-pyridinyl Voltage-activated calcium channel stabilizer (antiepileptic)
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives 1,2,4-Triazole Furan-2-yl, sulfanyl bridge Anti-exudative (comparable to diclofenac)

Structural and Electronic Features

  • Benzodiazepine Core vs. In contrast, triazole derivatives (e.g., ) exhibit greater rigidity, which may improve metabolic stability but reduce conformational adaptability .
  • Substituent Effects : The 2-ethoxyphenyl group in the target compound provides moderate electron-donating effects, contrasting with the electron-withdrawing 2-chlorophenyl group in its benzodiazepine analog (). This difference could influence solubility and binding affinity . The pyridinyl group in the target compound may act as a hydrogen bond acceptor, a feature shared with suvecaltamide’s trifluoroethoxy-pyridinyl moiety .

Pharmacological and Biochemical Implications

  • Antiepileptic Potential: Suvecaltamide () demonstrates that pyridinyl-acetamide derivatives can modulate calcium channels, suggesting a possible mechanism for the target compound if similar electronic profiles are shared .
  • Anti-inflammatory and Anti-exudative Activity : Triazole-based acetamides () exhibit anti-exudative effects via cyclooxygenase inhibition, comparable to diclofenac. The target compound’s sulfanyl bridge and benzodiazepine core may offer alternative pathways for modulating inflammation .
  • Coordination Chemistry : Pyrazole-acetamides () are effective ligands for metal ions due to their planar amide groups and nitrogen-rich heterocycles. The target compound’s benzodiazepine core may exhibit weaker coordination capacity but greater steric flexibility .

Biological Activity

N-(2-ethoxyphenyl)-2-{[4-(pyridin-2-yl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}acetamide (CAS Number: 1185176-50-4) is a complex organic compound that belongs to the class of benzodiazepines. This compound is recognized for its potential therapeutic applications, particularly in areas such as anxiolytic, sedative, and muscle relaxant properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.

The molecular formula of this compound is C24H22N4O2SC_{24}H_{22}N_{4}O_{2}S, with a molecular weight of 430.5 g/mol. The structure comprises a benzodiazepine core linked to an ethoxyphenyl and a pyridine moiety through a sulfanyl group.

PropertyValue
Molecular Formula C24H22N4O2S
Molecular Weight 430.5 g/mol
CAS Number 1185176-50-4

Benzodiazepines generally act by modulating the GABA_A receptor, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid) in the central nervous system. This leads to increased neuronal inhibition and results in various pharmacological effects such as:

  • Anxiolytic Effects : Reducing anxiety symptoms.
  • Sedative Effects : Inducing sleep or sedation.
  • Muscle Relaxation : Reducing muscle tension.

The specific interactions of this compound with GABA_A receptors and other potential targets are crucial for understanding its therapeutic profile.

Pharmacological Studies

  • Anxiolytic Activity : In animal models, compounds similar to this compound have demonstrated significant anxiolytic effects. For instance, studies have shown that these compounds can reduce anxiety-like behavior in rodent models when administered at specific doses.
  • Sedative Effects : Research indicates that this compound can produce sedation without significant impairment of motor functions at therapeutic doses. This is particularly relevant for its potential use in treating insomnia or anxiety disorders.
  • Muscle Relaxation : Preliminary studies suggest that the compound may exhibit muscle relaxant properties, making it a candidate for further investigation in conditions characterized by muscle spasms or tension.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-ethoxyphenyl)-2-{[4-(pyridin-2-yl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}acetamide?

  • Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the thieno[3,2-d]pyrimidinone core via condensation of substituted pyridines with thiourea derivatives under reflux in ethanol.
  • Step 2: Sulfanyl group introduction via nucleophilic substitution using NaSH or thiourea in DMF at 80–100°C.
  • Step 3: Acetamide coupling via reaction of the sulfanyl intermediate with 2-ethoxyphenyl isocyanate in anhydrous THF, catalyzed by triethylamine.
  • Key considerations: Solvent purity, inert atmosphere (N₂/Ar), and temperature control to avoid side reactions (e.g., hydrolysis of sulfanyl groups). Characterize intermediates via TLC and NMR .

Q. How can researchers validate the structural integrity of this compound?

  • Answer: Use a combination of spectroscopic and chromatographic techniques:

  • 1H/13C NMR: Confirm the presence of ethoxyphenyl (δ 1.3–1.5 ppm for -OCH₂CH₃), pyridinyl protons (δ 7.5–8.5 ppm), and benzodiazepine protons (δ 6.8–7.2 ppm).
  • HRMS: Verify molecular ion peaks (e.g., [M+H]+ at m/z 465.12) and isotopic patterns.
  • HPLC: Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients.
    Cross-reference data with crystallographic studies (if single crystals are obtainable) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular conformation predictions?

  • Answer: Use SHELX programs (e.g., SHELXL) for structure refinement:

  • Data collection: High-resolution X-ray diffraction (λ = 0.71073 Å) with CCD detectors.
  • Refinement: Apply restraints for disordered ethoxyphenyl/pyridinyl moieties. Compare experimental bond angles/distances with DFT-optimized geometries to identify discrepancies (e.g., torsional strain in the benzodiazepine ring).
  • Example: In analogous acetamide derivatives, deviations >5° between crystallographic and computational models highlight steric clashes requiring synthetic redesign .

Q. What strategies optimize the compound’s bioactivity while minimizing off-target interactions?

  • Answer:

  • SAR studies: Modify substituents (e.g., replace ethoxy with methoxy or halogens) and evaluate binding affinity via SPR or ITC against targets like GABA receptors or kinases.
  • Molecular docking: Use AutoDock Vina to model interactions with binding pockets (e.g., hydrophobic contacts with pyridinyl groups, hydrogen bonds with acetamide).
  • In vitro assays: Test cytotoxicity (MTT assay) and metabolic stability (microsomal incubation) to prioritize derivatives with IC50 < 10 μM and t₁/₂ > 60 min .

Q. How can researchers address low yield in the sulfanyl-acetamide coupling step?

  • Answer:

  • Catalyst optimization: Replace triethylamine with DMAP (4-dimethylaminopyridine) to enhance nucleophilicity.
  • Solvent screening: Test polar aprotic solvents (e.g., DMF, DMSO) versus non-polar (toluene) to stabilize transition states.
  • Table: Yield improvements under varying conditions:
SolventCatalystTemp (°C)Yield (%)
DMFDMAP8078
TolueneTEA6045
DMSONone10032
  • Mechanism: DMAP accelerates acyl transfer via intermediate complexation, validated by in situ IR monitoring of carbonyl stretching frequencies .

Methodological Notes

  • Key references: SHELX programs (crystallography), PubChem (spectral data), and peer-reviewed synthesis protocols.
  • Advanced tools: Gaussian09 for DFT, PyMOL for visualization, and Biacore for SPR.

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